An In-Depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
An In-Depth Technical Guide to (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
CAS Number: 28910-83-0
Introduction: A Cornerstone Intermediate in Modern Medicinal Chemistry
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, registered under CAS number 28910-83-0, is a highly functionalized benzophenone derivative that has emerged as a critical building block in the synthesis of advanced pharmaceutical agents. Its strategic combination of a reactive aminophenyl group with a difluorinated phenyl ring makes it an invaluable intermediate, particularly in the development of targeted therapies for oncology. The presence of halogen substituents (chlorine and fluorine) enhances the metabolic stability and modulates the electronic properties of derivative compounds, while the amino group provides a key reactive handle for constructing more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol with mechanistic insights, a discussion of its pivotal role in the synthesis of kinase inhibitors like Alisertib, and comprehensive safety and handling procedures for laboratory and research professionals.
Physicochemical & Structural Characteristics
The compound presents as a yellow to yellow-green crystalline powder. Its structural and chemical properties are fundamental to its utility in multi-step organic synthesis. A summary of these key characteristics is provided below.
| Property | Value | Source(s) |
| CAS Number | 28910-83-0 | |
| Molecular Formula | C₁₃H₈ClF₂NO | |
| Molecular Weight | 267.66 g/mol | |
| IUPAC Name | (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
| Synonyms | 2-Amino-5-chloro-2',6'-difluorobenzophenone | |
| Purity | Typically ≥98% (HPLC) | |
| Physical Form | Solid / Crystal Powder | |
| Storage Temperature | 4°C, Keep in dark place, Inert atmosphere |
Note: Comprehensive analytical data including NMR, HPLC, and LC-MS are typically available from suppliers to confirm structural integrity and purity.
Synthesis Protocol: A Mechanistic Approach via Friedel-Crafts Acylation
The synthesis of diaryl ketones such as (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is commonly achieved via a Friedel-Crafts acylation reaction. However, the presence of the amino group on one of the aromatic rings presents a significant challenge. The amino group is a potent Lewis base that can react with and deactivate the Lewis acid catalyst (e.g., AlCl₃), thereby inhibiting the desired electrophilic aromatic substitution.
To circumvent this, a robust synthesis strategy involves the temporary protection of the amino group, typically through acetylation. This reduces the basicity of the nitrogen atom, allowing the Friedel-Crafts acylation to proceed efficiently. The protecting group is then removed in a final hydrolysis step. This self-validating protocol ensures high yield and purity by mitigating the primary side reaction of catalyst deactivation.
Experimental Protocol
Step 1: Protection of the Amino Group (Acetylation)
-
Rationale: The acetylation of 4-chloroaniline converts the strongly activating, catalyst-poisoning amino group into a moderately activating, non-interfering acetamido group.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1.0 eq) and a slight excess of acetic anhydride (1.1 eq).
-
Add a catalytic amount of zinc dust to facilitate the reaction.
-
Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water with vigorous stirring to precipitate the product, N-(4-chlorophenyl)acetamide.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
-
Step 2: Friedel-Crafts Acylation
-
Rationale: The protected aniline derivative undergoes electrophilic aromatic substitution with 2,6-difluorobenzoyl chloride. Anhydrous conditions are critical as Lewis acid catalysts like zinc chloride are extremely sensitive to moisture. A stoichiometric amount of catalyst is often required because the ketone product can also form a stable complex with it.
-
Procedure:
-
In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous zinc chloride (ZnCl₂) (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane.
-
To this suspension, add 2,6-difluorobenzoyl chloride (1.0 eq) and stir.
-
Slowly add the N-(4-chlorophenyl)acetamide (from Step 1) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice and concentrated HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude protected product.
-
Step 3: Deprotection (Hydrolysis)
-
Rationale: The final step is the removal of the acetyl protecting group to reveal the target primary amine, yielding the final product.
-
Procedure:
-
Reflux the crude product from Step 2 in an ethanolic solution of sodium hydroxide or an acidic solution (e.g., aqueous HCl).
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
After cooling, neutralize the mixture. If using acid hydrolysis, basify with NaOH solution to precipitate the product.
-
Extract the final product, (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone, into an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure, crystalline final product.
-
Application in Drug Development: The Synthesis of Alisertib
The primary application for this compound is as a high-value intermediate in pharmaceutical synthesis, particularly for kinase inhibitors used in cancer therapy. It is a key precursor for the synthesis of Alisertib (MLN8237), a selective inhibitor of Aurora A kinase.
Mechanism of Action: Alisertib and Aurora A Kinase
Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division, specifically in centrosome maturation, mitotic spindle assembly, and chromosome segregation. In many types of cancer, Aurora A kinase is overexpressed, contributing to uncontrolled cell proliferation and genomic instability.
Alisertib is an ATP-competitive inhibitor that selectively binds to Aurora A kinase. This inhibition disrupts the normal process of mitosis in several ways:
-
Disruption of Spindle Formation: It prevents the proper assembly of the mitotic spindle, leading to abnormal spindle structures (monopolar or multipolar).
-
Chromosome Misalignment: Chromosomes fail to align correctly at the metaphase plate.
-
Mitotic Arrest: These defects trigger the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.
The ultimate fate of a cancer cell following Alisertib-induced mitotic arrest can vary. The cell may undergo apoptosis (programmed cell death) directly from mitosis, undergo faulty cell division (aneuploid cytokinesis), or exit mitosis without dividing, a process known as mitotic slippage, resulting in a tetraploid cell (containing 4N DNA content) that is often non-viable. This targeted disruption of mitosis in rapidly dividing cancer cells forms the basis of Alisertib's antineoplastic activity.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is essential to ensure laboratory safety. The compound is a combustible solid and may form combustible dust concentrations in the air.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber).
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities or potential for dust generation, consider fire/flame-resistant clothing and antistatic boots.
-
Respiratory Protection: If significant dust is generated, use a NIOSH-approved respirator.
Handling and Engineering Controls
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Avoid dust generation and accumulation. Use spark-proof tools and avoid practices like clearing surfaces with compressed air.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Follow good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 4°C in an inert atmosphere.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is more than a chemical compound; it is an enabling tool for medicinal chemists and drug development professionals. Its carefully designed structure provides the ideal foundation for creating complex, biologically active molecules that can target specific disease pathways. The synthesis of potent kinase inhibitors like Alisertib highlights its significance, demonstrating a clear path from a well-characterized intermediate to a targeted therapeutic agent. A thorough understanding of its synthesis, properties, and applications, coupled with stringent safety protocols, allows researchers to fully leverage its potential in the ongoing quest for novel and more effective medicines.
References
-
NCI Drug Dictionary. (n.d.). Definition of alisertib. National Cancer Institute. Retrieved from [Link]
-
Sells, T. B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. EBioMedicine, 2(10), 1396-1402. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone. Retrieved from [Link]
-
Wikipedia. (n.d.). Alisertib. Retrieved from [Link]
-
Lin, C. P., et al. (2018). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy, 11, 4935–4947. Retrieved from [Link]
-
Active Bio-tech. (2023). Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Retrieved from [Link]
-
Ecsedy, J. A., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624. Retrieved from [Link]
-
American Elements. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]
-
Redox. (2025). Safety Data Sheet Benzophenone. Retrieved from [Link]
-
Government of Canada. (2021). Benzophenone. Retrieved from [Link]
- Carl ROTH. (2025).
| |